2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c24-23(25,26)18-6-7-20(27-16-18)31-19-8-12-28(13-9-19)21(29)22(10-14-30-15-11-22)17-4-2-1-3-5-17/h1-7,16,19H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEJLJOJWSBJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl oxane carbonyl group, and the attachment of the trifluoromethyl-substituted pyridine ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Oxane Carbonyl Group: This step may involve the use of reagents such as oxalyl chloride and phenol derivatives under controlled conditions.
Attachment of Trifluoromethyl-Substituted Pyridine Ring: This can be accomplished through nucleophilic substitution reactions using trifluoromethyl pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as trifluoromethyl-substituted pyridines, piperidine derivatives, and hybrid heterocyclic systems. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl Effects : The trifluoromethyl group in the pyridine ring (common across all compounds) enhances metabolic stability and electronegativity, critical for receptor binding .
Piperidine Motifs : Piperidine derivatives, such as in goxalapladib, confer conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
Biological Activity
2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest possible interactions with various biological targets. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Formula: C23H25F3N2O3
- Molecular Weight: 435.447 g/mol
- CAS Number: 1421492-10-5
- IUPAC Name: (4-phenyloxan-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
The biological activity of 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy in modulating biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine exhibit antimicrobial activity. Studies have shown that derivatives of piperidine and pyridine can inhibit bacterial growth and display antifungal properties, suggesting that this compound may also possess similar effects.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, studies on structurally related compounds have shown significant cytotoxicity against breast and lung cancer cells, indicating that 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine may also act as a potential anticancer agent.
Study on PD-L1 Inhibition
A recent study focused on the design and synthesis of inhibitors targeting PD-L1 (Programmed Death-Ligand 1), a crucial player in immune checkpoint pathways. Although this study did not directly evaluate 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine, it highlighted the importance of similar structures in disrupting PD-L1 interactions, which could be relevant for future investigations into this compound's biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H25F3N2O3 |
| Molecular Weight | 435.447 g/mol |
| CAS Number | 1421492-10-5 |
| IUPAC Name | (4-phenyloxan-4-yl)-... |
| Antimicrobial Activity | Potentially active |
| Anticancer Activity | Promising results in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
